ASP1126

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

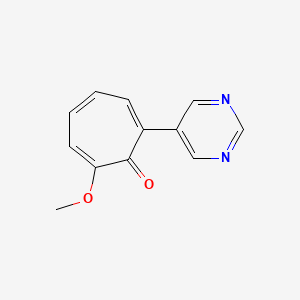

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

2-methoxy-7-pyrimidin-5-ylcyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(12(11)15)9-6-13-8-14-7-9/h2-8H,1H3 |

InChI Key |

KMLYWDTUPPVTJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C(C1=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP1126

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP1126 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its mechanism of action centers on the modulation of lymphocyte trafficking and endothelial barrier function through the activation of specific intracellular signaling cascades. This document provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by preclinical data and detailed experimental methodologies.

Introduction to this compound and the Sphingosine-1-Phosphate (S1P) Signaling Axis

Sphingosine-1-phosphate is a bioactive sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival. These effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P1 receptor is of particular therapeutic interest due to its critical role in the egress of lymphocytes from secondary lymphoid organs. By acting as an S1P1 agonist, this compound functionally antagonizes this process, leading to the sequestration of lymphocytes and a subsequent reduction in circulating lymphocyte counts. This immunomodulatory effect forms the basis of its potential therapeutic applications in autoimmune diseases and organ transplantation.

Core Mechanism of Action: S1P1 Receptor Agonism

This compound exerts its pharmacological effects by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events that ultimately lead to the desired physiological responses.

Receptor Selectivity and Potency

This compound is a potent and selective agonist for the human S1P1 receptor. Its selectivity for S1P1 over other S1P receptor subtypes, particularly S1P3, is a key feature of its pharmacological profile. Activation of S1P3 has been associated with adverse effects such as bradycardia. The selectivity of this compound for S1P1 suggests a potentially favorable safety profile.

The potency of this compound at the human S1P1 and S1P3 receptors has been quantified using GTPγS binding assays.[1]

| Receptor | Agonist | EC50 (nM) |

| Human S1P1 | This compound | 7.12 |

| Human S1P3 | This compound | 517 |

Downstream Signaling Pathways

Upon activation by this compound, the S1P1 receptor, which is coupled to inhibitory G proteins of the Gαi family, initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MEK/ERK pathway.[2][3]

-

PI3K/Akt Pathway: Activation of Gαi leads to the activation of PI3K, which in turn phosphorylates and activates Akt. The PI3K/Akt signaling cascade is crucial for promoting cell survival and proliferation.

-

Ras/MEK/ERK Pathway: The Gβγ subunits of the G protein can activate Ras, which subsequently activates the mitogen-activated protein kinase (MAPK) cascade, involving MEK and ERK. This pathway is also involved in cell proliferation and differentiation.

Preclinical Pharmacodynamics

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating the immune system.

Lymphocyte Count Reduction

Oral administration of this compound leads to a dose-dependent reduction in peripheral blood lymphocyte counts in both rats and nonhuman primates.[1] This effect is consistent with the proposed mechanism of action involving the sequestration of lymphocytes in secondary lymphoid organs.

| Species | Dose (mg/kg) | Route | Time Point | Mean Lymphocyte Count Reduction (%) |

| Rat | 0.1 | Oral | 24 hours | ~50 |

| Rat | 0.3 | Oral | 24 hours | ~70 |

| Rat | 1 | Oral | 24 hours | ~80 |

| Nonhuman Primate | 0.1 | Oral | 24 hours | ~40 |

| Nonhuman Primate | 0.3 | Oral | 24 hours | ~60 |

| Nonhuman Primate | 1 | Oral | 24 hours | ~75 |

Allograft Survival

In a rat model of heterotopic heart transplantation, this compound, in combination with a subtherapeutic dose of tacrolimus, significantly prolonged allograft survival compared to vehicle control.[1]

| Treatment Group | Mean Allograft Survival (days) |

| Vehicle | 7.5 |

| This compound (0.3 mg/kg) + Tacrolimus (0.3 mg/kg) | > 28 |

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the activity of this compound.

GTPγS Binding Assay

This assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G protein upon receptor stimulation.

Materials:

-

Membrane preparations from cells expressing the human S1P1 or S1P3 receptor.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

Guanosine diphosphate (GDP).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA.

-

Scintillation cocktail.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A solution of this compound at various concentrations.

-

GDP solution (final concentration typically 10 µM).

-

Membrane preparation (5-20 µg of protein per well).

-

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well (final concentration ~0.1 nM).

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: The reaction is terminated by rapid filtration through the 96-well filter plates using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 value of this compound.

Conclusion

This compound is a potent and selective S1P1 receptor agonist that acts by modulating lymphocyte trafficking. Its mechanism of action involves the activation of the Gαi-coupled S1P1 receptor, leading to the initiation of downstream PI3K/Akt and Ras/MEK/ERK signaling pathways. Preclinical data demonstrates its efficacy in reducing peripheral lymphocyte counts and prolonging allograft survival. The selectivity of this compound for S1P1 over S1P3 suggests a promising therapeutic window with a reduced risk of S1P3-mediated side effects. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in relevant disease indications.

References

- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

ASP1126: A Technical Guide to its S1P Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP1126 is a potent and orally active agonist of the Sphingosine-1-Phosphate (S1P) receptor family, with a notable selectivity profile that makes it a compound of significant interest for therapeutic development. S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. There are five known subtypes of S1P receptors (S1P1-S1P5), and the specific physiological or pathological effects of S1P signaling are dictated by the receptor subtype through which it is mediated. Consequently, the development of subtype-selective S1P receptor modulators is a key objective in the pursuit of targeted therapies with improved efficacy and safety profiles.

This technical guide provides an in-depth overview of the target receptor selectivity profile of this compound, with a focus on its activity at the human S1P receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the different human S1P receptor subtypes has been primarily characterized using GTPγS binding assays. This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response.

The available data demonstrates that this compound is a potent agonist of the human S1P1 receptor, with significantly lower potency at the S1P3 receptor. This compound preferentially activated S1P1 as compared to S1P3 in human GTPγS assays.[1]

Table 1: this compound Potency (EC50) at Human S1P Receptors

| Receptor Subtype | EC50 (nM) |

| hS1P1 | 7.12 |

| hS1P2 | Data not publicly available |

| hS1P3 | 517 |

| hS1P4 | Data not publicly available |

| hS1P5 | Data not publicly available |

Data obtained from GTPγS-binding assays.

The selectivity of this compound for S1P1 over S1P3 is approximately 73-fold. The EC50 values for hS1P2, hS1P4, and hS1P5 are not currently available in the public domain.

Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The S1P1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), leading to the modulation of cellular processes such as cell survival, proliferation, and migration.

Experimental Protocols

The following is a representative protocol for a GTPγS binding assay used to determine the potency of compounds like this compound at S1P receptors. This protocol is based on generally accepted methodologies in the field.

GTPγS Binding Assay

Objective: To measure the agonist-stimulated binding of [35S]GTPγS to G proteins coupled to a specific S1P receptor subtype expressed in a cell membrane preparation.

Materials:

-

Cell membranes expressing the human S1P receptor of interest (e.g., hS1P1, hS1P3).

-

[35S]GTPγS (radioligand).

-

Non-labeled GTPγS (for non-specific binding determination).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

Cell membranes expressing the target S1P receptor.

-

Serial dilutions of this compound or vehicle control.

-

[35S]GTPγS.

-

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.

-

Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [35S]GTPγS.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding (determined in the presence of excess non-labeled GTPγS) from all measurements.

-

Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.

-

Conclusion

This compound is a potent and selective agonist for the human S1P1 receptor. Its selectivity profile, particularly its significantly lower potency at the S1P3 receptor, suggests a potential for a favorable therapeutic window, as S1P3 activation has been associated with certain adverse effects. The quantitative data and experimental methodologies presented in this guide provide a foundation for further investigation and development of this compound as a targeted therapeutic agent. Further studies to elucidate the full selectivity profile across all S1P receptor subtypes would be beneficial for a more comprehensive understanding of its pharmacological properties.

References

In-Depth Technical Guide: hS1P1 and hS1P3 Receptor Binding Affinity of ASP1126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the compound ASP1126 for the human sphingosine-1-phosphate receptor 1 (hS1P1) and human sphingosine-1-phosphate receptor 3 (hS1P3). This document includes quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a selective agonist for the sphingosine-1-phosphate (S1P) receptor family, with a notable preference for the S1P1 subtype over S1P3. The potency of this compound at these receptors has been determined using GTPγS binding assays, which measure the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. The half-maximal effective concentration (EC50) values from these assays are summarized below.

| Compound | Receptor | Assay Type | EC50 (nM) |

| This compound | hS1P1 | GTPγS Binding | 7.12[1][2] |

| This compound | hS1P3 | GTPγS Binding | 517[1][2] |

Experimental Protocols: GTPγS Binding Assay

The following protocol is a representative method for determining the agonist-induced activation of S1P receptors using a [³⁵S]GTPγS binding assay with membranes from cells overexpressing the target receptor.

Objective: To quantify the potency (EC50) of this compound in stimulating [³⁵S]GTPγS binding to membranes containing either hS1P1 or hS1P3 receptors.

Materials and Reagents:

-

Cell membranes expressing recombinant hS1P1 or hS1P3

-

This compound

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Guanosine diphosphate (GDP)

-

Bovine serum albumin (BSA), fatty acid-free

-

HEPES buffer

-

MgCl₂

-

NaCl

-

Saponin

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes expressing the receptor of interest (hS1P1 or hS1P3) on ice. Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Dilute the membranes to the desired final concentration in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer containing a constant concentration of GDP (e.g., 10 µM). The final concentration range should be sufficient to generate a full concentration-response curve.

-

Assay Incubation: In a 96-well plate, combine the diluted membranes, the various concentrations of this compound, and a fixed concentration of [³⁵S]GTPγS (typically in the low nanomolar range). The total assay volume is brought to 200 µL with the assay buffer.

-

Reaction: Incubate the plate at room temperature (approximately 25°C) for 60 minutes with gentle agitation. This allows for the agonist-stimulated exchange of GDP for [³⁵S]GTPγS on the Gα subunits of the G proteins coupled to the S1P receptors.

-

Termination of Reaction: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.

-

Scintillation Counting: After drying the filter mats, place them in scintillation vials with an appropriate scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.

-

Data Analysis: The raw data (counts per minute) are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Signaling Pathways and Visualizations

Upon activation by an agonist such as this compound, hS1P1 and hS1P3 initiate distinct downstream signaling cascades through their coupling to various heterotrimeric G proteins.

hS1P1 Signaling Pathway

The hS1P1 receptor primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits also allows the Gβγ complex to activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK1/2 pathway, which are involved in cell survival and proliferation.

hS1P3 Signaling Pathway

The hS1P3 receptor exhibits more promiscuous G protein coupling, interacting with Gi/o, Gq/11, and G12/13 proteins. This diverse coupling leads to the activation of a broader range of downstream signaling pathways. Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Coupling to G12/13 activates the Rho/Rho kinase (ROCK) pathway, which is involved in regulating the actin cytoskeleton, cell shape, and motility.

Experimental Workflow Diagram

The logical flow of the GTPγS binding assay, from preparation to data analysis, is depicted in the following workflow diagram.

References

The Discovery and Synthesis of ASP1126: A Selective Sphingosine-1-Phosphate Receptor 1 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP1126 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) developed by Astellas Pharma Inc. As a modulator of lymphocyte trafficking, this compound holds therapeutic potential for autoimmune diseases and organ transplantation. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for scientific and research applications.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. Agonism at the S1P1 receptor leads to its internalization, rendering lymphocytes unresponsive to the natural S1P gradient and consequently trapping them within the lymph nodes. This mechanism of action forms the basis for the therapeutic effect of S1P1 receptor agonists in autoimmune disorders and in preventing allograft rejection.

This compound was developed as a selective S1P1 agonist with an improved safety profile compared to earlier non-selective S1P receptor modulators. This document details the discovery process, the chemical synthesis of the molecule, its mechanism of action, and the key in vitro and in vivo experimental data that characterize its pharmacological profile.

Discovery of this compound

The discovery of this compound stemmed from a lead optimization program aimed at identifying novel, potent, and selective S1P1 agonists with a favorable pharmacokinetic and safety profile. The development of S1P1 agonists has been an active area of research, with the goal of improving upon the first-generation non-selective S1P modulators.

Lead Identification and Optimization

The core scaffold of this compound, a 2-amino-1,3-propanediol moiety, is a common feature in many S1P receptor agonists. Structure-activity relationship (SAR) studies focused on modifying the lipophilic side chain to enhance potency and selectivity for the S1P1 receptor over other subtypes, particularly S1P3, which is associated with cardiovascular side effects such as bradycardia. The optimization process likely involved iterative chemical synthesis and biological screening to identify a candidate with the desired profile. The chemical structure of this compound is 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol hydrochloride[1].

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol for the entire synthesis is proprietary to Astellas Pharma, a general synthetic route can be inferred from patents and related literature on similar 2-amino-1,3-propanediol derivatives. The following represents a plausible synthetic pathway.

Diagram of the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Crystallization of this compound Hydrochloride[1]

A common final step in the synthesis of a drug substance is its purification by crystallization. The following protocol is adapted from a patent filed by Astellas Pharma for the hydrochloride salt of a closely related compound, which is believed to be this compound.

-

Dissolution: Dissolve the free base of 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol in a mixed solvent system. This system consists of a solvent in which the hydrochloride salt is highly soluble (e.g., methanol, ethanol) and a solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether).

-

Acidification: While stirring the solution, add a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).

-

Crystallization: The hydrochloride salt of this compound will precipitate out of the solution. The crystallization process can be facilitated by cooling the mixture.

-

Isolation and Drying: Collect the crystals by filtration, wash with a solvent in which the product is sparingly soluble, and dry under vacuum to yield the final crystalline product.

Mechanism of Action

This compound is a selective agonist for the S1P1 receptor. Upon binding, it induces the internalization of the receptor, leading to a functional antagonism. This prevents lymphocytes from egressing from lymphoid tissues, thereby reducing the number of circulating lymphocytes.

Signaling pathway of this compound at the S1P1 receptor.

Caption: this compound signaling and mechanism of action.

Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The potency of this compound was determined using a GTPγS binding assay, which measures the activation of G-proteins upon receptor agonism.

| Receptor | EC50 (nM) |

| Human S1P1 | 7.12 |

| Human S1P3 | 517 |

| Table 1: In Vitro Potency of this compound at Human S1P1 and S1P3 Receptors. |

In Vivo Efficacy: Lymphocyte Lowering Effect

Oral administration of this compound demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts in both rats and non-human primates.

| Species | Dose (mg/kg) | Maximum Lymphocyte Reduction (%) |

| Rat | 0.1 | ~50 |

| Rat | 0.3 | ~70 |

| Rat | 1 | >80 |

| Monkey | 0.1 | ~40 |

| Monkey | 0.3 | ~60 |

| Monkey | 1 | ~70 |

| Table 2: In Vivo Efficacy of this compound on Peripheral Blood Lymphocyte Counts. |

Experimental Protocols

GTPγS Binding Assay

This assay is used to determine the potency (EC50) of a compound as an agonist for a GPCR.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 or S1P3 receptor.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, GDP, and a protease inhibitor cocktail.

-

Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, and [35S]GTPγS in the assay buffer.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPγS.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Peripheral Blood Lymphocyte Counting by Flow Cytometry

This method is used to quantify the number of lymphocytes in whole blood samples.

-

Blood Collection: Collect whole blood from the study animals into tubes containing an anticoagulant (e.g., EDTA).

-

Antibody Staining: Incubate a small volume of whole blood with a cocktail of fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD45 for total leukocytes).

-

Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.

-

Washing: Wash the remaining white blood cells with a suitable buffer (e.g., PBS with BSA).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Gating and Quantification: Identify the lymphocyte population based on their forward and side scatter characteristics and the expression of specific markers. The absolute count of lymphocytes can be determined using counting beads or a dual-platform method with a hematology analyzer.

Diagram of the experimental workflow for lymphocyte counting.

Caption: Flow cytometry workflow for lymphocyte analysis.

Conclusion

This compound is a potent and selective S1P1 receptor agonist that effectively reduces peripheral lymphocyte counts. Its discovery and development represent a significant advancement in the pursuit of safer and more effective immunomodulatory therapies. The data and protocols presented in this guide provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in S1P receptor modulation. Further investigation into the clinical applications of this compound is warranted.

References

ASP1126 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP1126 is a potent and selective, orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] As a modulator of S1P signaling, this compound holds significant therapeutic potential, particularly in the context of immune-mediated inflammatory diseases and transplantation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed methodologies for key in vitro assays are presented, along with a visualization of the S1P1 signaling pathway to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C26H26ClF6NO5 and a molecular weight of 581.93 g/mol .[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1228580-11-7 | [1][2] |

| Molecular Formula | C26H26ClF6NO5 | [2] |

| Molecular Weight | 581.93 g/mol | [2] |

| Appearance | Powder | [1] |

| Storage Conditions | -20°C for 3 years (Powder); -80°C for 1 year (In solvent) | [1] |

Pharmacological Profile

This compound is a selective agonist for the human sphingosine-1-phosphate receptor 1 (hS1P1). Its potency and selectivity have been characterized using in vitro functional assays.

Table 2: In Vitro Potency of this compound

| Target | Assay | EC50 (nM) | Source |

| hS1P1 | GTPγS Binding Assay | 7.12 | [1][2] |

| hS1P3 | GTPγS Binding Assay | 517 | [1][2] |

The data demonstrates that this compound is significantly more potent at the hS1P1 receptor compared to the hS1P3 receptor, indicating a favorable selectivity profile.

Mechanism of Action: The S1P1 Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[3] this compound, as an S1P1 agonist, mimics the action of endogenous S1P at this specific receptor subtype. The activation of S1P1 is crucial for regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[3] By acting as a functional antagonist through receptor internalization, S1P1 agonists like this compound can lead to a reduction in circulating lymphocytes, which is a key mechanism for its immunosuppressive effects.

Experimental Protocols

The following provides a generalized protocol for a key assay used to characterize S1P receptor agonists.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[4][5]

Objective: To determine the potency (EC50) and efficacy of this compound at the S1P1 receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human S1P1 receptor.

-

[³⁵S]GTPγS (radiolabeled guanosine 5'-O-(γ-thio)-triphosphate).

-

Non-labeled GTPγS.

-

GDP (Guanosine diphosphate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and EDTA).

-

This compound at various concentrations.

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the S1P1 receptor are thawed on ice and homogenized in ice-cold assay buffer. Protein concentration is determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, the following are added in order: assay buffer, serial dilutions of this compound (or vehicle control), and the prepared cell membrane suspension.

-

Pre-incubation: The plate is pre-incubated to allow the compound to bind to the receptors.

-

Reaction Initiation: The binding reaction is initiated by adding [³⁵S]GTPγS to each well. For determining non-specific binding, a high concentration of unlabeled GTPγS is added to a separate set of wells.

-

Incubation: The plate is incubated to allow for [³⁵S]GTPγS binding to the activated G proteins.

-

Termination and Filtration: The reaction is terminated by rapid filtration through the filter plate using a cell harvester. The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity is then quantified using a microplate scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from the total binding. The data is then plotted against the logarithm of the this compound concentration to determine the EC50 value.

Conclusion

This compound is a potent and selective S1P1 receptor agonist with a well-defined in vitro pharmacological profile. Its mechanism of action, centered on the modulation of the S1P1 signaling pathway, offers a promising therapeutic strategy for various immunological disorders. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other S1P receptor modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

In Vitro Profile of ASP1126: A Selective Sphingosine-1-Phosphate Receptor 1 Agonist

For Immediate Release

This technical guide provides an in-depth overview of the in vitro characteristics of ASP1126, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development. Based on available information, this compound demonstrates significant potency and selectivity for S1P1, suggesting its potential as a modulator of S1P signaling pathways.

Quantitative Analysis of Receptor Agonism

The primary in vitro characterization of this compound has focused on its activity at S1P receptors. The following table summarizes the available quantitative data on its potency.

| Receptor | Assay Type | Parameter | Value (nM) |

| Human S1P1 (hS1P1) | GTPγS-binding | EC50 | 7.12[1] |

| Human S1P3 (hS1P3) | GTPγS-binding | EC50 | 517[1] |

EC50: The half maximal effective concentration, which indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, the reported data originates from GTPγS-binding assays, a common method to assess the activation of G protein-coupled receptors (GPCRs) like S1P receptors.

General Methodology: GTPγS-Binding Assay

A GTPγS-binding assay measures the functional activity of GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Workflow of a Typical GTPγS-Binding Assay:

References

ASP1126: A Selective S1P1 Receptor Agonist and its Impact on Lymphocyte Trafficking

An In-depth Technical Overview for Researchers and Drug Development Professionals

Introduction

ASP1126 is a novel, orally active, and selective sphingosine-1-phosphate 1 (S1P1) receptor agonist.[1] Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.[2][3] By selectively targeting the S1P1 receptor, this compound modulates the immune system by sequestering lymphocytes, primarily within the lymph nodes, thereby reducing the number of circulating lymphocytes. This mechanism of action gives this compound therapeutic potential in the treatment of autoimmune diseases and in preventing allograft rejection in organ transplantation.[1] Preclinical studies have demonstrated its efficacy in prolonging allograft survival in animal models, suggesting a promising clinical future.[1]

Mechanism of Action: S1P1 Receptor Modulation

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is dependent on a gradient of sphingosine-1-phosphate, which is high in the blood and lymph and low within the lymphoid tissue.[2][4] Lymphocytes express S1P1 receptors, and upon binding to S1P, these receptors signal the cells to migrate out of the lymph nodes and into the efferent lymphatics, eventually reaching the peripheral circulation.[5]

This compound, as a selective S1P1 receptor agonist, mimics the action of endogenous S1P. However, chronic activation of the S1P1 receptor by an agonist like this compound leads to the internalization and subsequent degradation of the receptor from the lymphocyte cell surface.[5] This downregulation of S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5] This sequestration of lymphocytes leads to a dose-dependent reduction in the number of circulating T and B cells in the peripheral blood, a condition known as lymphopenia.[1] This reduction in circulating immune cells is the primary mechanism by which this compound exerts its immunomodulatory effects.

Effects on Lymphocyte Trafficking: Preclinical Evidence

Preclinical studies in rats and nonhuman primates have demonstrated the potent effects of this compound on lymphocyte trafficking. Oral administration of this compound leads to a significant, dose-dependent reduction in peripheral blood lymphocyte counts.[1] This effect is cumulative with repeated dosing.[1]

In nonhuman primate models of renal transplantation, this compound has been shown to reduce the numbers of key T cell subsets involved in allograft rejection, including:[1]

-

Naive T cells

-

Central Memory T cells

-

Effector Memory T cells

The reduction of these lymphocyte populations in the periphery is believed to be a key contributor to the prolonged allograft survival observed when this compound is used in combination with other immunosuppressants like tacrolimus.[1]

Table 1: Summary of this compound Effects on Peripheral Lymphocyte Subsets in Nonhuman Primates

| Lymphocyte Subset | Effect of this compound Administration | Therapeutic Implication |

| Total Lymphocytes | Significant Reduction | Broad immunosuppression |

| Naive T Cells | Reduction | Inhibition of primary immune responses |

| Central Memory T Cells | Reduction | Dampening of memory T cell activation |

| Effector Memory T Cells | Reduction | Limitation of immediate effector functions |

Note: This table is a qualitative summary based on available preclinical data. Specific quantitative reductions are dose-dependent and were not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on standard methodologies for assessing S1P receptor agonists and their effects on lymphocyte trafficking, the key experiments would likely involve the following procedures.

GTPγS Binding Assay for S1P1 Receptor Activation

This assay is a functional method to determine the potency and efficacy of a compound as a G protein-coupled receptor (GPCR) agonist. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Representative Protocol:

-

Membrane Preparation: Cell membranes expressing the human S1P1 receptor are prepared from a stable cell line.

-

Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and saponin is typically used.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

Flow Cytometric Analysis of Peripheral Blood Lymphocyte Subsets

Flow cytometry is used to identify and quantify different lymphocyte populations in whole blood based on the expression of specific cell surface markers.

Representative Protocol for Nonhuman Primate Blood:

-

Blood Collection: Whole blood is collected from animals at baseline and at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA).

-

Antibody Staining: An aliquot of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD20 for B cells, and markers for naive and memory T cell subsets like CD45RA, CCR7, CD28, and CD95).

-

Red Blood Cell Lysis: Following antibody incubation, red blood cells are lysed using a commercial lysing solution.

-

Washing and Fixation: The remaining white blood cells are washed and can be fixed with a paraformaldehyde-based solution.

-

Data Acquisition: Samples are acquired on a multi-color flow cytometer.

-

Data Analysis: A gating strategy is applied to first identify lymphocytes based on their forward and side scatter properties, and then to delineate the various T and B cell subsets based on their marker expression. Absolute cell counts can be determined using counting beads or a dual-platform method with a hematology analyzer.

Conclusion

This compound is a selective S1P1 receptor agonist that effectively reduces circulating lymphocytes by sequestering them in secondary lymphoid organs. Its mechanism of action, involving the downregulation of S1P1 receptors on lymphocytes, has been well-established for this class of compounds. Preclinical data in nonhuman primates confirm its activity on key T cell subsets, highlighting its potential as an immunomodulatory agent for indications such as organ transplantation. Further clinical development will be necessary to fully elucidate its therapeutic profile and safety in humans.

References

Early-Stage Research on ASP1126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of ASP1126, a novel and selective sphingosine-1-phosphate (S1P) receptor 1 agonist. The information presented herein is compiled from preclinical studies and aims to provide a comprehensive resource for professionals in the field of drug development and immunology.

Core Compound Profile

This compound is a potent and orally active agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the modulation of lymphocyte trafficking, which is a key process in immune responses. By acting as a functional antagonist of S1P1 on lymphocytes, this compound prevents their egress from lymph nodes, leading to a reduction in circulating lymphocytes in the peripheral blood. This targeted immunomodulation suggests potential therapeutic applications in autoimmune diseases and organ transplantation.[1][2]

Mechanism of Action: S1P1 Receptor Agonism

Sphingosine-1-phosphate is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1P1-5).[3][4] The S1P1 receptor is crucial for regulating the movement of lymphocytes from lymphoid organs into the bloodstream and tissues.[3]

This compound selectively binds to and activates the S1P1 receptor.[1] This initial agonism leads to the internalization and subsequent degradation of the receptor on the lymphocyte surface. The loss of S1P1 receptors renders the lymphocytes unresponsive to the natural S1P gradient that normally directs their exit from lymph nodes. This "functional antagonism" effectively traps lymphocytes within the lymphoid tissues, reducing their numbers in the peripheral circulation and thereby diminishing the immune response in target organs.[2][3]

References

- 1. This compound, a Novel Sphingosine-1-Phosphate-Selective Agonist With a Favorable Safety Profile, Prolongs Allograft Survival in Rats and Nonhuman Primates in Combination With Tacrolimus With a Broad Safety Margin for Bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for ASP1126 (Hypothetical), a Selective S1P1 Receptor Agonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ASP1126 is a hypothetical, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor that plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] By activating S1P1, this compound is expected to induce the internalization and degradation of the receptor on lymphocytes, leading to their sequestration in lymph nodes.[4] This mechanism of action makes this compound a potential therapeutic agent for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, where the infiltration of autoreactive lymphocytes into tissues contributes to pathology.[5][6][7]

These application notes provide a detailed protocol for the in vivo experimental use of this compound in a rodent model of autoimmune disease. The provided methodologies are based on established protocols for similar S1P1 receptor modulators.

Mechanism of Action: S1P1 Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive lipid that signals through five different G-protein coupled receptors (S1PR1-5).[8][9] S1P1 is highly expressed on lymphocytes and endothelial cells.[8] The binding of an agonist, such as this compound, to S1P1 initiates a cascade of intracellular signaling events. In lymphocytes, S1P1 activation is critical for their egress from lymphoid tissues, following the S1P gradient which is high in the blood and lymph and low in the tissues.[8]

Agonist binding to S1P1 leads to the coupling of heterotrimeric G-proteins, primarily of the Gαi family.[9] This initiates downstream signaling pathways, including the RAC-CDC42 pathway, which is involved in cell migration, and the ERK pathway, which is associated with cell proliferation.[1] Sustained activation of S1P1 by an agonist like this compound leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient and causing their retention in the lymph nodes.[4] This "functional antagonism" is the key mechanism for the immunosuppressive effects of S1P1 agonists.[4]

Caption: S1P1 signaling pathway activated by this compound.

In Vivo Experimental Protocol: Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the use of this compound in a common animal model for multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Materials

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Female C57BL/6 mice, 8-10 weeks old

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin

-

Anesthesia (e.g., isoflurane)

-

Standard animal husbandry equipment

Experimental Workflow

Caption: Workflow for EAE induction and treatment with this compound.

Detailed Methodology

-

EAE Induction:

-

On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2.

-

-

This compound Preparation and Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

For prophylactic treatment, begin daily oral gavage of this compound or vehicle on day 7 post-immunization.

-

For therapeutic treatment, begin daily administration upon the first signs of clinical symptoms.

-

-

Monitoring and Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and record body weight.

-

Score clinical signs based on a standard scale (0-5):

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 28), euthanize mice and collect blood, spleen, lymph nodes, and central nervous system (CNS) tissue.

-

Flow Cytometry: Analyze lymphocyte populations in blood, spleen, and lymph nodes to confirm lymphocyte sequestration.

-

Histology: Process CNS tissue for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

-

Cytokine Analysis: Measure levels of pro-inflammatory and anti-inflammatory cytokines in serum or from restimulated splenocytes.

-

Data Presentation

Quantitative data from in vivo studies with this compound should be summarized in tables for clear comparison between treatment groups.

Table 1: Representative Dosing and Administration for this compound in a Mouse EAE Model

| Parameter | Description |

| Animal Model | Female C57BL/6 mice, 8-10 weeks old |

| Disease Model | MOG35-55 induced EAE |

| Compound | This compound |

| Vehicle | 0.5% methylcellulose in sterile water |

| Dosage Range | 0.1, 0.3, 1.0 mg/kg |

| Route of Administration | Oral gavage |

| Dosing Frequency | Once daily |

| Treatment Regimen | Prophylactic (starting day 7) or Therapeutic (starting at disease onset) |

Table 2: Key Efficacy Endpoints for this compound in a Mouse EAE Model

| Endpoint | Metric | Example Data (Hypothetical) |

| Clinical Score | Mean peak clinical score | Vehicle: 3.5 ± 0.5this compound (1 mg/kg): 1.5 ± 0.3 |

| Mean cumulative clinical score | Vehicle: 45 ± 5this compound (1 mg/kg): 15 ± 3 | |

| Body Weight | Percent change from baseline | Vehicle: -15% ± 3%this compound (1 mg/kg): -5% ± 2% |

| Disease Incidence | Percentage of mice with clinical signs | Vehicle: 100%this compound (1 mg/kg): 40% |

| Lymphocyte Count | Percent reduction in peripheral blood lymphocytes | This compound (1 mg/kg): 75% ± 10% |

| Histopathology | Mean inflammation score (CNS) | Vehicle: 3.0 ± 0.4this compound (1 mg/kg): 1.0 ± 0.2 |

| Mean demyelination score (CNS) | Vehicle: 2.8 ± 0.3this compound (1 mg/kg): 0.8 ± 0.2 |

Conclusion

The provided protocols and application notes offer a comprehensive guide for the in vivo evaluation of the hypothetical S1P1 agonist, this compound. These experiments are designed to assess the compound's efficacy in a relevant autoimmune disease model by monitoring clinical outcomes and confirming its mechanism of action through immunological and histological analyses. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.

References

- 1. S1PR1 - Wikipedia [en.wikipedia.org]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Sphingosine-1-Phosphate (S1P) Receptor Agonists in Rat Allograft Survival Models

Audience: Researchers, scientists, and drug development professionals.

Note on ASP1126: Publicly available scientific literature does not contain specific data or established protocols for a compound designated "this compound" in the context of rat allograft survival models. The initial search for this compound was inconclusive. However, extensive research exists for a class of compounds known as Sphingosine-1-Phosphate (S1P) receptor agonists, which are potent immunomodulators used to prolong allograft survival. This document provides detailed application notes and protocols for this class of drugs, using well-documented examples such as FTY720 (Fingolimod), KRP-203, and AUY954, which can serve as a comprehensive guide for conceptually similar molecules.

Mechanism of Action of S1P Receptor Agonists in Allograft Rejection

Sphingosine-1-phosphate (S1P) receptor agonists exert their immunosuppressive effects primarily by modulating lymphocyte trafficking.[1][2][3][4][5] The mechanism does not typically involve the impairment of T- and B-cell activation or proliferation.[5] Instead, these agonists bind to S1P receptors (primarily S1P1) on lymphocytes, leading to the internalization and downregulation of the receptor.[2][5]

This process disrupts the natural S1P gradient that exists between lymphoid tissues (where S1P levels are low) and the blood and lymph (where S1P levels are high).[2][4] This gradient is crucial for the egress (exit) of lymphocytes from lymph nodes and the thymus.[2][4][6] By functionally antagonizing the S1P1 receptor, these agonists trap lymphocytes within the lymph nodes, preventing them from migrating to the allograft site and initiating an immune rejection response.[1][7] This leads to a significant, yet reversible, reduction in peripheral lymphocyte counts (lymphopenia).[8] The sequestration of both naive and effector-memory T cells in lymphoid tissues results in reduced T-cell infiltration into the allograft, thereby prolonging its survival.[1][7]

Data Presentation: Efficacy of S1P Receptor Agonists in Rat Allograft Models

The following tables summarize the quantitative data from studies using S1P receptor agonists in rat heart and kidney allograft survival models.

Table 1: Rat Heart Allograft Survival Data

| Compound | Rat Strain Combination | Dosage | Co-therapy | Mean Survival Time (MST) in Days | Reference |

| Control | DA to Lewis | Vehicle | None | ~6-7 | [9] |

| FTY720 | Wistar Furth to ACI | 0.05 mg/kg/day (oral gavage, 3 days) | Allochimeric Protein | >100 (in 16 of 26 recipients) | [10] |

| KRP-203 | LEW to F344 (minor HC) | 1.0 mg/kg/day | None | >27.0 | [11] |

| KRP-203 | DA to Lewis (Major HC) | 1.0 mg/kg/day | None | 9.7 | [11] |

| KRP-203 | DA to Lewis (Major HC) | 1.0 mg/kg/day | Cyclosporine A (3 mg/kg/day) | >30 | [11] |

| AUY954 | DA to Lewis | 0.3, 1, or 3 mg/kg | RAD001 (0.3 mg/kg) | Prolonged survival (specific MST not stated) | [8] |

Table 2: Rat Kidney Allograft Survival Data

| Compound | Rat Strain Combination | Dosage | Co-therapy | Mean Survival Time (MST) in Days | Reference |

| Control | DA to Lewis | Vehicle | Cyclosporine A (1 mg/kg/day) | 9.8 | [12] |

| KRP-203 | DA to Lewis | 0.3 mg/kg/day | Cyclosporine A (1 mg/kg/day) | >27.4 | [12] |

Experimental Protocols

The following are detailed protocols for rat heart and kidney allograft survival studies, based on methodologies described in the cited literature.

Rat Heterotopic Heart Transplantation Protocol

This protocol is adapted from models used to assess the efficacy of immunosuppressive agents like S1P receptor agonists.[9][13]

Objective: To evaluate the effect of an S1P receptor agonist on the survival of a transplanted heart in a rat model with a major histocompatibility complex (MHC) mismatch.

Materials:

-

Animals: Male DA (donor) and Lewis (recipient) rats (or other appropriate strain combinations).

-

Surgical Instruments: Microsurgical instruments, operating microscope.

-

S1P Receptor Agonist: e.g., KRP-203, FTY720, dissolved in an appropriate vehicle for oral gavage.

-

Anesthetics: Isoflurane or other suitable anesthetic.

-

Sutures: 8-0 and 10-0 microsutures.

Procedure:

-

Animal Preparation:

-

Anesthetize both donor and recipient rats.

-

Shave and sterilize the abdominal area of the recipient and the chest and abdomen of the donor.

-

-

Donor Heart Procurement:

-

Perform a median sternotomy on the donor rat.

-

Heparinize the donor via the inferior vena cava.

-

Transect the aorta and pulmonary artery.

-

Carefully dissect the heart and ligate and transect the pulmonary veins.

-

Flush the heart with cold saline and store it in cold saline until transplantation.

-

-

Recipient Preparation and Transplantation:

-

Perform a midline laparotomy on the recipient rat.

-

Expose the abdominal aorta and inferior vena cava.

-

Perform end-to-side anastomoses of the donor ascending aorta to the recipient abdominal aorta, and the donor pulmonary artery to the recipient inferior vena cava using microsurgical techniques.

-

-

Drug Administration:

-

Administer the S1P receptor agonist or vehicle control to the recipient rats daily via oral gavage, starting on the day of transplantation. Dosing should be based on prior studies (e.g., KRP-203 at 1 mg/kg/day).[11]

-

-

Post-operative Care and Monitoring:

-

Close the abdominal incision in layers.

-

Provide post-operative analgesia as required.

-

Monitor the viability of the heart allograft daily by gentle abdominal palpation to assess cardiac contractions.

-

Define rejection as the complete cessation of a palpable heartbeat, which can be confirmed by laparotomy.

-

Record the day of rejection to determine the graft survival time.

-

Rat Orthotopic Kidney Transplantation Protocol

This protocol is a more complex model but provides a more physiologically relevant assessment of renal allograft function. This is based on established methods for rat renal transplantation.[12]

Objective: To assess the efficacy of an S1P receptor agonist, alone or in combination with another immunosuppressant like Cyclosporine A, on the survival and function of a renal allograft.

Materials:

-

Animals: Male DA (donor) and Lewis (recipient) rats.

-

S1P Receptor Agonist: e.g., KRP-203.

-

Co-therapy (optional): Cyclosporine A (CsA).

-

Surgical and Anesthetic Supplies: As listed in the heart transplant protocol.

Procedure:

-

Animal and Drug Preparation:

-

Prepare animals as described previously.

-

Prepare solutions of the S1P receptor agonist (e.g., KRP-203 at 0.3 mg/kg/day) and any co-therapy agent (e.g., CsA at 1 mg/kg/day) for daily administration.[12]

-

-

Donor Nephrectomy:

-

Anesthetize the donor rat and perform a midline laparotomy.

-

Mobilize the left kidney.

-

Carefully dissect the renal artery, renal vein, and ureter.

-

Ligate and transect the vessels and ureter at a suitable length.

-

Flush the kidney with cold preservation solution and store it on ice.

-

-

Recipient Preparation and Transplantation:

-

Anesthetize the recipient rat and perform a midline laparotomy.

-

Perform a left nephrectomy on the recipient.

-

Perform end-to-end anastomosis of the donor renal artery and vein to the recipient's left renal artery and vein.

-

Perform ureteroneocystostomy (anastomosis of the donor ureter to the recipient's bladder).

-

-

Contralateral Nephrectomy:

-

To ensure the recipient's survival is dependent on the allograft, perform a right nephrectomy on the recipient, typically 7 days after the transplantation.

-

-

Drug Administration:

-

Begin daily oral administration of the S1P receptor agonist and/or co-therapy on the day of transplantation and continue for the duration of the study.

-

-

Monitoring and Endpoint:

-

Monitor the animals daily for signs of rejection (e.g., weight loss, lethargy).

-

Allograft survival is the primary endpoint, with death being the event.

-

Optionally, monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN) at set time points. A significant improvement in parameters like creatinine clearance can indicate improved graft function.[12]

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a rat allograft survival study.

References

- 1. Novel insights into the mechanism of action of FTY720 in a transgenic model of allograft rejection: implications for therapy of chronic rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. FTY720: mechanism of action and potential benefit in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate and immune regulation: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of tolerance toward rat cardiac allografts by treatment with allochimeric class I MHC antigen and FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Use of sphingosine-1-phosphate 1 receptor agonist, KRP-203, in combination with a subtherapeutic dose of cyclosporine A for rat renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FTY720, a novel immunosuppressant possessing unique mechanisms. II. Long-term graft survival induction in rat heterotopic cardiac allografts and synergistic effect in combination with cyclosporine A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Synergistic Potential of ASP1126 and Tacrolimus Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the potential combination therapy involving ASP1126, a potent and selective sphingosine-1-phosphate (S1P) receptor 1 agonist, and tacrolimus, a calcineurin inhibitor widely used as an immunosuppressant. While direct clinical or preclinical studies on the specific combination of this compound and tacrolimus are not extensively documented in publicly available literature, this document extrapolates from the known mechanisms of action of both compounds and available data on the combination of S1P agonists with calcineurin inhibitors. This information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this drug combination, particularly in the context of organ transplantation and autoimmune diseases.

This compound, by acting as an S1P1 receptor agonist, is expected to modulate lymphocyte trafficking, sequestering lymphocytes in secondary lymphoid organs and thereby preventing their infiltration into target tissues.[1] Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, which in turn blocks T-cell activation and the production of pro-inflammatory cytokines.[2][3][4][5] The combination of these two agents with distinct mechanisms of action holds the promise of synergistic immunosuppression, potentially allowing for reduced doses of each drug and a consequent decrease in dose-related toxicities.

Signaling Pathways

Diagram 1: this compound (S1P Agonist) Signaling Pathway

Caption: this compound binds to the S1P1 receptor, initiating a signaling cascade that leads to lymphocyte sequestration.

Diagram 2: Tacrolimus Signaling Pathway

Caption: Tacrolimus inhibits calcineurin, preventing T-cell activation and IL-2 production.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Proliferation Assay

Objective: To assess the synergistic inhibitory effect of this compound and tacrolimus on T-cell activation and proliferation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Further, isolate CD4+ T-cells using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated CD4+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Drug Treatment: Plate the T-cells at a density of 1 x 10^5 cells/well in a 96-well plate. Treat the cells with a dose range of this compound, tacrolimus, or a combination of both for 1 hour prior to stimulation.

-

T-Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 72 hours.

-

Proliferation Assessment:

-

CFSE Staining: Label T-cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, analyze CFSE dilution by flow cytometry to measure cell proliferation.

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cell cultures for the final 18 hours of incubation. Measure the incorporation of [3H]-thymidine into the DNA of proliferating cells using a scintillation counter.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use the combination index (CI) method of Chou-Talalay to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Allogeneic Mixed Lymphocyte Reaction (MLR)

Objective: To evaluate the inhibitory effect of the drug combination on T-cell responses to alloantigens.

Methodology:

-

Cell Preparation: Isolate PBMCs from two HLA-mismatched healthy donors (responder and stimulator cells).

-

Stimulator Cell Inactivation: Irradiate the stimulator PBMCs to prevent their proliferation.

-

Co-culture: Co-culture the responder PBMCs (1 x 10^5 cells/well) with the irradiated stimulator PBMCs (1 x 10^5 cells/well) in a 96-well plate.

-

Drug Treatment: Add varying concentrations of this compound, tacrolimus, or their combination to the co-cultures.

-

Proliferation Measurement: After 5 days of incubation, assess the proliferation of the responder T-cells using either CFSE staining or [3H]-thymidine incorporation as described in Protocol 1.

-

Cytokine Analysis: Collect the culture supernatants after 48-72 hours and measure the levels of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex bead array.

Protocol 3: Animal Model of Allograft Rejection (e.g., Skin or Heart Transplantation)

Objective: To determine the in vivo efficacy of this compound and tacrolimus combination therapy in preventing allograft rejection.

Methodology:

-

Animal Model: Use a fully mismatched rodent model of transplantation (e.g., BALB/c donor to C57BL/6 recipient).

-

Transplantation Surgery: Perform either a skin graft or a heterotopic heart transplantation.

-

Drug Administration:

-

Tacrolimus: Administer daily via oral gavage or subcutaneous injection.

-

This compound: Administer daily via oral gavage.

-

Combination Group: Administer both drugs at selected doses.

-

Control Groups: Include vehicle-treated and single-drug-treated groups.

-

-

Monitoring of Graft Survival:

-

Skin Grafts: Monitor daily for signs of rejection (e.g., erythema, edema, necrosis). Graft rejection is defined as >80% necrosis of the graft tissue.

-

Heart Grafts: Monitor graft survival daily by abdominal palpation of the heartbeat. Cessation of a palpable beat indicates rejection, which should be confirmed by laparotomy.

-

-

Histological Analysis: At the time of rejection or at the end of the study, harvest the grafts for histological examination (H&E staining) to assess the degree of cellular infiltration and tissue damage.

-

Immunophenotyping: Analyze immune cell populations in peripheral blood, spleen, and the graft tissue using flow cytometry to assess the effects of the treatment on lymphocyte trafficking and activation.

Data Presentation

Table 1: In Vitro T-Cell Proliferation (Illustrative Data)

| Treatment Group | IC50 (nM) | Combination Index (CI) |

| This compound | 15.2 | - |

| Tacrolimus | 0.8 | - |

| This compound + Tacrolimus (1:20 ratio) | N/A | 0.6 |

Table 2: Allogeneic Mixed Lymphocyte Reaction - Cytokine Production (Illustrative Data)

| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| Vehicle Control | 1250 ± 150 | 3500 ± 400 |

| This compound (10 nM) | 980 ± 120 | 2800 ± 350 |

| Tacrolimus (0.5 nM) | 450 ± 60 | 1500 ± 200 |

| This compound (10 nM) + Tacrolimus (0.5 nM) | 150 ± 30 | 600 ± 80 |

Table 3: In Vivo Allograft Survival (Illustrative Data)

| Treatment Group | Mean Survival Time (Days) |

| Vehicle Control | 8.5 ± 1.2 |

| This compound (1 mg/kg) | 15.2 ± 2.5 |

| Tacrolimus (0.5 mg/kg) | 25.8 ± 3.1 |

| This compound (1 mg/kg) + Tacrolimus (0.5 mg/kg) | > 50 |

Experimental Workflow

Diagram 3: Preclinical Evaluation Workflow

Caption: A workflow for the preclinical evaluation of this compound and tacrolimus combination therapy.

Disclaimer: The protocols and data presented are illustrative and should be adapted based on specific experimental goals and resources. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Testing ASP1126 Efficacy in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP1126 is a novel, orally active and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation.[1][2][3] Agonism at S1P1 leads to the internalization and degradation of the receptor, which in turn prevents lymphocytes from exiting the lymph nodes, resulting in a reduction of circulating lymphocytes.[4] This mechanism of action makes S1P1 agonists a therapeutic target for autoimmune diseases such as multiple sclerosis.[4][5][6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy and potency of this compound as an S1P1 agonist. The described assays will enable researchers to assess target engagement, downstream signaling events, and the functional cellular consequences of S1P1 activation.

S1P1 Signaling Pathway

Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 exclusively couples to the Gαi/o family of G proteins.[3][7] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Concurrently, the βγ subunits of the G protein can activate other downstream effectors. Furthermore, agonist binding induces the recruitment of β-arrestin to the receptor, which mediates receptor desensitization, internalization, and can also initiate G protein-independent signaling.[2][5][9]

Data Presentation

The following table summarizes the in vitro potency of this compound in a GTPγS binding assay, a key measure of G protein activation.

| Compound | Receptor | Species | Assay Type | Potency (EC50) |

| This compound | S1P1 | Human | GTPγS Binding | 7.12 nM |

| This compound | S1P3 | Human | GTPγS Binding | 517 nM |

| This compound | S1P1 | Rat | GTPγS Binding | Preferential Activation |

| This compound | S1P3 | Rat | GTPγS Binding | Lower Activation |

Data sourced from a study on the pharmacological profile of this compound.[1]

Experimental Protocols

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. It is a direct measure of G protein activation and is a primary functional assay for GPCRs.[10][11][12]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gαi coupled to the S1P1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing human S1P1.

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GTPγS, unlabeled.

-

GDP.

-

This compound and reference S1P1 agonists.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

-

Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated).

-

96-well microplates.

-

Microplate scintillation counter.

Protocol:

-

Prepare cell membranes expressing the S1P1 receptor.

-

In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer.

-

25 µL of varying concentrations of this compound or reference agonist.

-

50 µL of cell membranes (5-20 µg protein/well) suspended in Assay Buffer.

-

25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) in Assay Buffer.

-

-

For non-specific binding determination, add 10 µM unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Add 50 µL of SPA beads suspended in Assay Buffer.

-

Seal the plate and incubate at room temperature for at least 3 hours to allow the beads to settle.

-

Measure the radioactivity in a microplate scintillation counter.

-

Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and internalization.[9][13] Technologies like DiscoverX's PathHunter® enzyme fragment complementation (EFC) are commonly used.[9][13][14]

Objective: To quantify the potency and efficacy of this compound in inducing β-arrestin recruitment to the S1P1 receptor.

Materials:

-

A cell line engineered to co-express the S1P1 receptor fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

-

Cell culture medium and supplements.

-

This compound and reference agonists.

-

PathHunter® detection reagents.

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Protocol:

-